ジスルフィラム

概要

説明

Disulfiram is a medication primarily used to support the treatment of chronic alcoholism by producing an acute sensitivity to ethanol. It works by inhibiting the enzyme aldehyde dehydrogenase, leading to the accumulation of acetaldehyde in the blood, which causes unpleasant effects when alcohol is consumed . This compound has been in use since the mid-20th century and is known by its trade name, Antabuse .

作用機序

科学的研究の応用

Disulfiram has a wide range of scientific research applications:

生化学分析

Biochemical Properties

Disulfiram plays a significant role in biochemical reactions by inhibiting the enzyme aldehyde dehydrogenase. This inhibition leads to the accumulation of acetaldehyde, a toxic metabolite of ethanol, resulting in unpleasant symptoms when alcohol is consumed . Disulfiram interacts with several biomolecules, including enzymes like aldehyde dehydrogenase and proteins involved in the metabolism of alcohol . The nature of these interactions is primarily inhibitory, as disulfiram binds to the active site of aldehyde dehydrogenase, preventing it from catalyzing the conversion of acetaldehyde to acetic acid .

Cellular Effects

Disulfiram affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, disulfiram has been shown to induce apoptosis in cancer cells by increasing oxidative stress and inhibiting the nuclear factor-kappa B (NF-κB) pathway . Additionally, disulfiram can modulate the activity of enzymes involved in neurotransmitter metabolism, affecting cellular signaling in neurons . These effects highlight the compound’s potential in treating conditions beyond alcoholism, such as cancer and neurological disorders .

Molecular Mechanism

The molecular mechanism of disulfiram involves its irreversible inhibition of aldehyde dehydrogenase, which is crucial for the metabolism of ethanol . By binding to the enzyme’s active site, disulfiram prevents the conversion of acetaldehyde to acetic acid, leading to the accumulation of acetaldehyde and the subsequent aversive reaction to alcohol consumption . Disulfiram also affects other molecular targets, such as dopamine β-hydroxylase, which is involved in the synthesis of norepinephrine from dopamine . This inhibition results in altered neurotransmitter levels and contributes to disulfiram’s effects on the central nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of disulfiram change over time due to its stability and degradation. Disulfiram is metabolized to diethyldithiocarbamic acid (DDC) in the stomach, which is further degraded into carbon disulfide and diethylamine . The initial effects of disulfiram are observed within 15 minutes of ethanol exposure and can last for several hours . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with disulfiram showing sustained inhibition of aldehyde dehydrogenase and prolonged aversive reactions to alcohol .

Dosage Effects in Animal Models

The effects of disulfiram vary with different dosages in animal models. At lower doses, disulfiram effectively inhibits aldehyde dehydrogenase without causing significant toxicity . At higher doses, disulfiram can lead to adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a minimum effective dose is required to produce the desired aversive reaction to alcohol, while higher doses increase the risk of toxic side effects .

Metabolic Pathways

Disulfiram is involved in several metabolic pathways, primarily through its inhibition of aldehyde dehydrogenase . This inhibition leads to the accumulation of acetaldehyde, which is responsible for the aversive reaction to alcohol consumption . Disulfiram also affects the metabolism of neurotransmitters by inhibiting dopamine β-hydroxylase, resulting in altered levels of dopamine and norepinephrine . These metabolic effects contribute to disulfiram’s therapeutic potential in treating alcohol dependence and other conditions .

Transport and Distribution

Disulfiram is transported and distributed within cells and tissues through various mechanisms. Enteric-coated tablets of disulfiram help transport intact DDC through the stomach and into the alkaline part of the small intestine . Disulfiram and its metabolites are distributed to various body tissues, including the liver, pancreas, and gastrointestinal tract . The compound’s hydrophilic nature requires the formation of a hydrophobic complex with cupric ions for better action .

Subcellular Localization

The subcellular localization of disulfiram and its metabolites affects their activity and function. Disulfiram targets specific compartments or organelles within cells, such as the cytomembrane, where it inhibits the palmitoylation of gasdermin D . This inhibition reduces myocardial pyroptosis and injury in animal models of myocardial infarction . Additionally, disulfiram’s interaction with enzymes like aldehyde dehydrogenase occurs within the cytoplasm, where it exerts its inhibitory effects .

準備方法

Disulfiram can be synthesized through various methods. One common synthetic route involves the reaction of diethylamine with carbon disulfide to form diethyl dithiocarbamate, which is then oxidized to produce disulfiram . Industrial production methods often involve the use of large-scale reactors and controlled conditions to ensure the purity and stability of the final product .

化学反応の分析

ジスルフィラムは、次のようないくつかの種類の化学反応を受けます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます 。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究の応用

ジスルフィラムは、科学研究で幅広い用途があります。

類似化合物との比較

ジスルフィラムは、その作用機序とアルコール忌避薬としての用途においてユニークです。類似の化合物には、次のようなものがあります。

ナルトレキソン: これらの物質の快楽効果を遮断することにより、アルコールおよびオピオイド依存症の治療に使用されます.

アカムプロセート: 神経伝達物質系を調節することにより、アルコール依存症患者の禁酒維持に役立ちます.

カルシウムカルバミド: アルデヒド脱水素酵素を阻害することにより、ジスルフィラムと同様に作用する別のアルコール忌避薬です.

ジスルフィラムは、長年の使用の歴史と、アルコール摂取に対する嫌悪反応を引き起こす特定のメカニズムのために際立っています .

特性

IUPAC Name |

diethylcarbamothioylsulfanyl N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZONCFQVSMFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

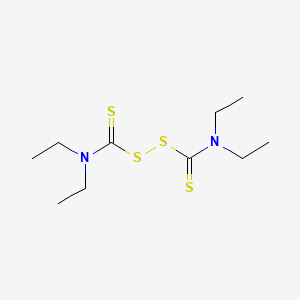

CCN(CC)C(=S)SSC(=S)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2S4, Array | |

| Record name | TETRAETHYLTHIURAM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISULFIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021322 | |

| Record name | Tetraethylthiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylthiuram disulfide appears as odorless or almost odorless white or almost white to tan powder. Unpleasant taste with metallic or garlic aftertaste. pH of a solution obtained by shaking 1 g with 30 mL of water is 6 to 8. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, White, yellowish, or light-gray powder with a slight odor.(fungicide); [NIOSH], Solid, WHITE-TO-GREY POWDER WITH CHARACTERISTIC ODOUR., White, yellowish, or light-gray powder with a slight odor., White, yellowish, or light-gray powder with a slight odor. [fungicide] | |

| Record name | TETRAETHYLTHIURAM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfiram | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Disulfiram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DISULFIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DISULFIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/770 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Disulfiram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0244.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

243 °F at 17 mmHg (NTP, 1992), 117 °C at 17 mm Hg, at 2.3kPa: 117 °C, 243 °F | |

| Record name | TETRAETHYLTHIURAM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfiram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DISULFIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DISULFIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DISULFIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/770 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), Sol in alc (3.82 g/100 ml), ether (7.14 g/100 ml), acetone, benzene, chloroform, carbon disulfide, Soluble in aromatic, In water, 4.09 mg/L at 25 °C, 1.26e-02 g/L, Solubility in water, g/100ml: 0.02, 0.02% | |

| Record name | TETRAETHYLTHIURAM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfiram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DISULFIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Disulfiram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DISULFIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Disulfiram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0244.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.30, 1.3 g/cm³, 1.3 | |

| Record name | TETRAETHYLTHIURAM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISULFIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DISULFIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DISULFIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/770 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Disulfiram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0244.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg at 68 °F approximately (NTP, 1992), 0.00087 [mmHg], 0 mmHg | |

| Record name | TETRAETHYLTHIURAM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfiram | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DISULFIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/770 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

Disulfiram blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism following disulfiram intake causing an accumulation of acetaldehyde in the blood producing highly unpleasant symptoms. Disulfiram blocks the oxidation of alcohol through its irreversible inactivation of aldehyde dehydrogenase, which acts in the second step of ethanol utilization. In addition, disulfiram competitively binds and inhibits the peripheral benzodiazepine receptor, which may indicate some value in the treatment of the symptoms of alcohol withdrawal, however this activity has not been extensively studied., Acetaldehyde, produced as a result of oxidation of ethanol by alcohol dehydrogenase, ordinarily does not accumulate in the body, because it is further oxidized almost as soon as it is formed, primarily by aldehyde dehydrogenase. Following the administration of disulfiram, both cytosolic and mitochondrial forms of this enzyme are irreversibly inactivated to varying degrees, and the concentration of acetaldehyde rises. It is unlikely that disulfiram itself is responsible for the enzyme inactivation in vivo; several active metabolites of the drug, especially diethylthiomethylcarbamate, behave as suicide-substrate inhibitors of aldehyde dehydrogenase in vitro. These metabolites reach significant concentrations in plasma following the administration of disulfiram., Disulfiram (700 mg/kg, orally) increase brain levels of serotonin (i) and 5-hydroxyindoleacetic acid (5-hiaa) in rats. Ethanol (1 g/kg and 2x1.5 g/kg, ip) did not affect the serotonin level, but at the higher dose it increase the 5-hiaa level. When disulfiram was given in combination with ethanol, the brain level of serotonin was higher and the 5-hiaa level was lower, compared to the results with disulfiram alone. Thus, the biogenic aldehyde derived from serotonin may influence serotonin metab and the elimination of 5-hiaa from the brain., When disulfiram was given orally to rats at 40-400 mg/kg, the serum and, to a lesser extent, the liver cholesterol concentrations were increased and the liver microsome cholesterol 7alpha-hydroxylase activity decreased. The 7alpha-hydroxylase inhibition was completely reversed by dithiothreitol, indicating that disulfiram acted through its disulfide on 7alpha-hydroxylase. Increased serum cholesterol of alcoholics treated with disulfiram may be related to the inhibition of 7alpha-hydroxylase., Human aldehyde dehydrogenase consists of two main isozymes with low and high Km for acetaldehyde. Studies regarding the inhibitory reaction of disulfiram and its metabolites were performed. Among the metabolites, diethylamine inhibited the low Km enzyme strongly. Vasomotor symptoms and high acetaldehyde concn in blood after ethanol intake in patients who are treated with disulfiram might be mainly due to a decrease in activity of the low Km enzyme caused by diethylamine which is produced in vivo as one of the metabolites from disulfiram, rather than to an inhibitory reaction of disulfiram only. Thus, alcohol sensitivity in Mongoloids and the disulfiram-ethanol reaction may have a common mechanism., For more Mechanism of Action (Complete) data for DISULFIRAM (19 total), please visit the HSDB record page. | |

| Record name | Disulfiram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DISULFIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO OFF-WHITE CRYSTALLINE POWDER, Light-gray powder, White, yellowish, or light-gray powder. | |

CAS No. |

97-77-8 | |

| Record name | TETRAETHYLTHIURAM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylthiuram disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfiram [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfiram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | disulfiram | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | disulfiram | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylthiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulfiram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISULFIRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR3MLJ1UAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISULFIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Disulfiram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DISULFIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DISULFIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/770 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Disulfide, bis(diethylthiocarbamoyl) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/JO12B128.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

158 °F (NTP, 1992), 71.5 °C, 71 °C, 158 °F | |

| Record name | TETRAETHYLTHIURAM DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disulfiram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DISULFIRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Disulfiram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DISULFIRAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1438 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DISULFIRAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/770 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Disulfiram | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0244.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Disulfiram primarily targets aldehyde dehydrogenase (ALDH), particularly the ALDH2 isoform. [] This interaction leads to the accumulation of acetaldehyde, a toxic metabolite of ethanol, upon alcohol consumption. [, , , ] This build-up causes unpleasant effects like flushing, nausea, and tachycardia, discouraging alcohol intake. [, , ] Beyond ALDH inhibition, disulfiram impacts various cellular processes. It inhibits the P-glycoprotein efflux pump, potentially increasing intracellular drug accumulation. [] Disulfiram also interferes with copper metabolism, forming copper-dithiocarbamate complexes that contribute to its anticancer activity. [, ]

A: * Molecular Formula: C10H20N2S4 []* Molecular Weight: 296.54 g/mol []* Spectroscopic Data: While the provided research doesn't detail specific spectroscopic data, disulfiram characterization commonly employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A: Yes, computational approaches are valuable in studying disulfiram's interaction with biological targets. For instance, molecular docking studies revealed that the E504K mutation in ALDH2, associated with alcohol use disorder, affects the binding affinity of NAD+ but not disulfiram. [] These findings, supported by molecular dynamics simulations, contribute to our understanding of disulfiram's efficacy in individuals carrying the ALDH2*2 allele. [] Further computational studies can explore the interaction of disulfiram with other potential targets and guide the development of novel derivatives with improved efficacy and safety profiles.

A: While the provided research doesn't delve deep into a comprehensive SAR analysis of disulfiram, it highlights the importance of its dithiocarbamate moiety for its activity. [, , ] This functional group is responsible for disulfiram's metal-binding abilities, particularly its interaction with copper ions, which is crucial for its anticancer effects. [, ] Additionally, the presence of disulfide bonds in disulfiram is essential for its metabolism into diethyldithiocarbamate, a key metabolite responsible for ALDH inhibition. [, , ] Modifications to these structural features would likely impact disulfiram's activity, potency, and selectivity, warranting further investigation to explore its therapeutic potential fully.

A: Disulfiram exhibits significant inter-individual variability in its pharmacokinetic profile, leading to challenges in predicting its efficacy and safety. [] It's primarily metabolized into diethyldithiocarbamate, which plays a crucial role in its pharmacological action. [, , ] While the research touches upon its metabolism, detailed information regarding its absorption, distribution, and excretion requires further investigation. Studies comparing disulfiram's pharmacokinetics with other medications like cyanamide reveal differences in their impact on liver enzymes, highlighting the need for personalized treatment approaches. []

A: Disulfiram has shown efficacy in both in vitro and in vivo settings for various applications. For instance, it demonstrated potent anti-cancer effects in cell culture and mice models, particularly against melanoma and prostate cancer. [, , ] The research also highlights its efficacy in treating alcohol use disorder, with supervised disulfiram administration showing promise in promoting abstinence and reducing drinking days. [, , ]

A: Although generally considered safe, disulfiram can cause adverse effects, ranging from mild to severe. [, , , , , ] These include neurological complications like peripheral neuropathy, especially with high doses or prolonged use. [, ] Disulfiram-ethanol reaction (DER) is a potentially serious adverse effect that can occur upon alcohol consumption, leading to unpleasant and potentially dangerous symptoms. [, , , , , ] The research emphasizes the importance of careful patient selection, monitoring, and dose adjustment to minimize the risk of adverse effects.

A: Research explores novel drug delivery systems to enhance disulfiram's therapeutic index and minimize off-target effects. For instance, plate-like alginate microparticles co-encapsulating disulfiram and superparamagnetic iron oxide were developed for combined therapy of ovarian cancer. [] This approach aims to deliver the drug directly to the tumor site, improving its efficacy and reducing systemic toxicity. [] Another strategy involves leveraging gamma-glutamyl transferase (GGT) activity, often elevated in prostate cancer cells, to activate a disulfiram prodrug specifically at the tumor site. []

A: While the provided research doesn't extensively cover biomarkers specifically for disulfiram treatment, monitoring liver enzymes like AST and ALT is crucial to assess potential liver toxicity. [, ] Additionally, urinary ethyl glucuronide (EtG) measurement can be used to verify abstinence from alcohol in patients undergoing disulfiram therapy. [] Further research is needed to identify reliable biomarkers that can predict disulfiram efficacy, monitor treatment response, and provide early detection of potential adverse effects.

A: High-Performance Liquid Chromatography (HPLC) is a commonly used technique for quantifying disulfiram in various matrices, including pharmaceutical formulations and biological samples. [, ] The research emphasizes the importance of method validation to ensure accuracy, precision, and specificity during disulfiram analysis. [, ] Other techniques like mass spectrometry, UV-Vis spectrophotometry, and electrochemical methods can also be employed for disulfiram characterization and quantification.

ANone: The provided research primarily focuses on the pharmacological aspects of disulfiram, with limited information regarding its environmental impact and degradation. Given its widespread use, further studies are needed to assess its potential ecotoxicological effects and explore strategies to minimize its environmental footprint. This includes evaluating its fate and persistence in the environment, as well as developing sustainable manufacturing processes and waste management practices.

A: Analytical method validation is crucial to ensure reliable and accurate disulfiram quantification. One study compared the HPLC method with a modified NF method for analyzing disulfiram suspensions, concluding that the HPLC method demonstrated better reproducibility and accuracy. [] This highlights the continuous need to evaluate and improve analytical techniques for disulfiram analysis, ensuring data integrity and reliability.

A: While the provided research doesn't specifically detail disulfiram's quality control and assurance processes, it emphasizes the importance of monitoring liver enzymes during treatment, indicating a measure to ensure patient safety. [, ] As a pharmaceutical compound, disulfiram manufacturing and distribution adhere to strict Good Manufacturing Practices (GMP) to ensure product quality, consistency, safety, and efficacy. These practices encompass all aspects of production, from raw material sourcing to final product release, and are subject to regulatory oversight.

ANone: The research provided doesn't delve into disulfiram's immunogenic potential. Investigating disulfiram's interaction with the immune system, particularly its potential to elicit immune responses like hypersensitivity reactions, is crucial for its safe and effective use. Strategies to mitigate potential immunogenicity, if identified, could involve modifying its formulation, exploring different routes of administration, or developing immunomodulatory approaches.

A: Disulfiram inhibits the P-glycoprotein efflux pump, a crucial transporter involved in drug disposition. [] This inhibition can potentially lead to increased intracellular accumulation of co-administered drugs that are also P-glycoprotein substrates, altering their pharmacokinetics and potentially leading to drug interactions. Understanding and predicting these interactions are essential for optimizing disulfiram therapy and avoiding potential adverse events. Strategies to mitigate undesirable drug-transporter interactions could involve adjusting drug doses, selecting alternative medications, or exploring novel drug delivery systems that bypass transporter-mediated efflux.

ANone: While the research primarily focuses on disulfiram's pharmacological activity, its biocompatibility and biodegradability require further investigation. Understanding these aspects is crucial for assessing its long-term safety and environmental impact. Research should explore its breakdown products, their potential toxicity, and their persistence in biological systems and the environment.

A: Several alternatives and substitutes for disulfiram exist, offering different pharmacological profiles and therapeutic applications. Naltrexone, acamprosate, and cyanamide are examples of drugs used in alcohol use disorder treatment. [, , ] Each drug has a unique mechanism of action, efficacy, and side effect profile, influencing its suitability for individual patients. For instance, while both disulfiram and cyanamide target alcohol metabolism, they exhibit differences in their impact on liver enzymes and potential for hepatotoxicity. [] The choice of treatment depends on factors like patient characteristics, treatment goals, and cost-effectiveness considerations.

ANone: The provided research predominantly focuses on disulfiram's therapeutic applications without delving into specific recycling and waste management strategies. As a pharmaceutical compound, its disposal should adhere to strict regulations to prevent environmental contamination and promote sustainability. Pharmaceutical waste management often involves strategies like incineration, chemical treatment, or secure landfill disposal to minimize environmental risks. Research into developing eco-friendly disposal methods and exploring the potential for disulfiram recycling is essential for sustainable pharmaceutical practices.

ANone: The study of disulfiram benefits from a wide array of research infrastructure and resources, including:

- Public Databases: Resources like PubMed, The Cancer Genome Atlas (TCGA), and chemical databases provide valuable information on disulfiram's pharmacology, toxicology, clinical trials, and chemical properties. [, , ]

- Experimental Models: In vitro cell culture systems and in vivo animal models, such as mice and rats, allow researchers to investigate disulfiram's mechanisms of action, efficacy, and safety in controlled settings. [, , , ]

- Analytical Techniques: Advanced analytical methods like HPLC, mass spectrometry, and spectroscopic techniques enable the characterization, quantification, and monitoring of disulfiram in various matrices. [, ]

A: Disulfiram's history dates back to the 1940s, with its initial discovery as an inhibitor of aldehyde dehydrogenase. [] Its FDA approval for treating alcohol use disorder marked a significant milestone in addiction therapy. [, ] Over the years, research has expanded to explore its potential in diverse areas, including cancer, infections, and inflammatory diseases. [, , , ] The development of novel drug delivery systems and the identification of new molecular targets contribute to disulfiram's evolving therapeutic landscape.

ANone: Disulfiram research exemplifies the power of interdisciplinary collaboration, bridging diverse fields like:

- Pharmacology & Toxicology: Investigating disulfiram's mechanisms of action, pharmacokinetics, and safety profile. [, , ]

- Medicinal Chemistry: Designing and synthesizing disulfiram derivatives and prodrugs with improved pharmacological properties. []

- Oncology: Exploring disulfiram's anticancer potential and its synergistic effects with other chemotherapeutic agents. [, , ]

- Infectious Diseases: Investigating its efficacy against various pathogens, including bacteria and parasites. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。